

Octazamide chemical structure and properties

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Compound of Interest

Compound Name: Octazamide

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An In-Depth Technical Guide to Octazamide

This guide provides a comprehensive overview of the chemical structure and known properties of **Octazamide**. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Structure and Identifiers

Octazamide, also known by its synonym ICI-US 457, is a complex molecule with a distinct heterocyclic core.^[1] Its systematic IUPAC name is [(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]-phenylmethanone.^[1]

Table 1: Chemical Identifiers for **Octazamide**^[1]

Identifier	Value
IUPAC Name	[(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]-phenylmethanone
Molecular Formula	C ₁₃ H ₁₅ NO ₂
CAS Number	56391-55-0
PubChem CID	71444241
InChI	InChI=1S/C13H15NO2/c15-13(10-4-2-1-3-5-10)14-6-11-8-16-9-12(11)7-14/h1-5,11-12H,6-9H2/t11-,12+
InChIKey	ZSYULWHBPBAOKV-TXEJJXNPSA-N
SMILES	<chem>C1[C@@H]2COC[C@@H]2CN1C(=O)C3=CC=CC=C3</chem>

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Octazamide**, primarily based on computed data from PubChem.^[1] Experimental data for properties such as melting point, boiling point, and solubility are not readily available in the public domain.

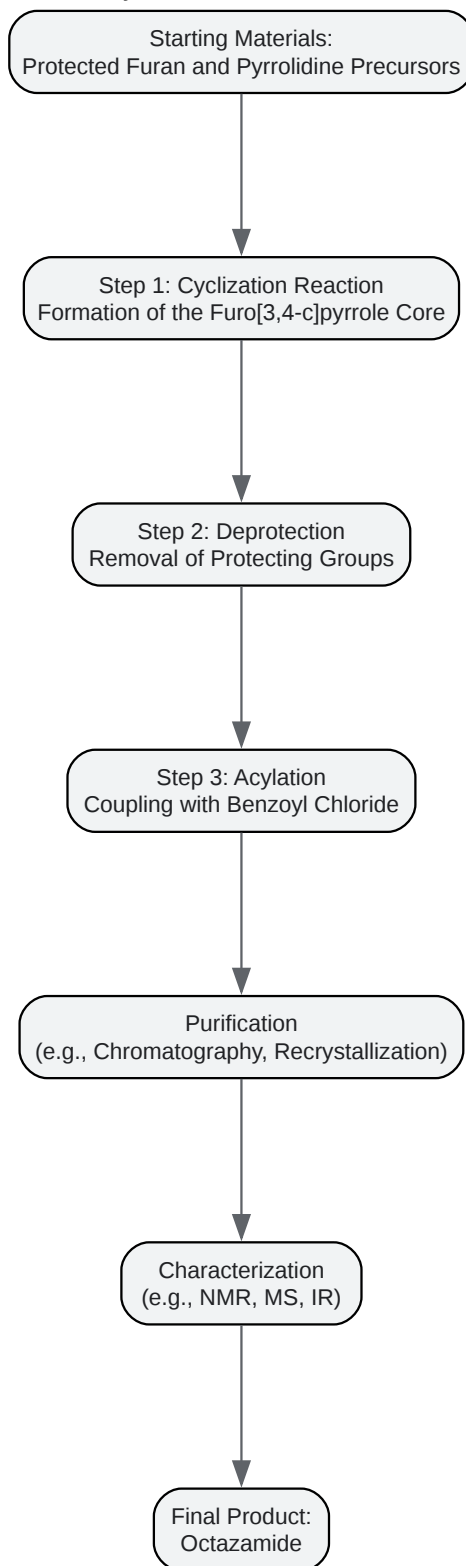
Table 2: Physicochemical Properties of **Octazamide**^[1]

Property	Value	Source
Molecular Weight	217.26 g/mol	PubChem (Computed)
Exact Mass	217.110278721 Da	PubChem (Computed)
XLogP3-AA	1.3	PubChem (Computed)
Hydrogen Bond Donor Count	0	PubChem (Computed)
Hydrogen Bond Acceptor Count	2	PubChem (Computed)
Rotatable Bond Count	1	PubChem (Computed)
Topological Polar Surface Area	29.5 Å ²	PubChem (Computed)
Heavy Atom Count	16	PubChem (Computed)
Formal Charge	0	PubChem (Computed)
Complexity	261	PubChem (Computed)

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **Octazamide** are not widely reported in publicly accessible scientific literature. The synthesis of its core heterocyclic structure, a hexahydrofuro[3,4-c]pyrrole system, would likely involve multi-step organic synthesis. A general hypothetical pathway is presented below.

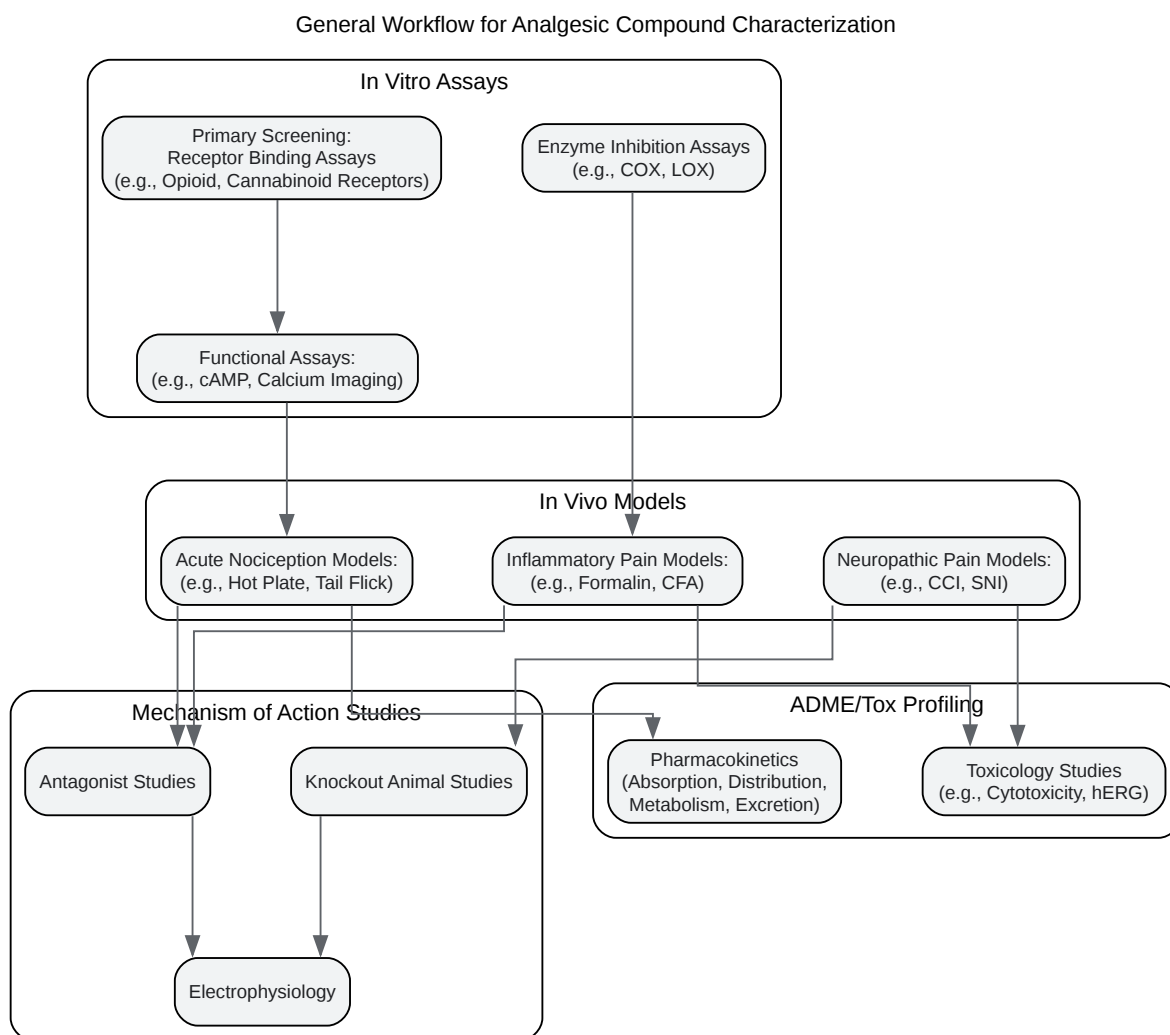
Hypothetical Synthesis Workflow for Octazamide

[Click to download full resolution via product page](#)Caption: Hypothetical synthesis workflow for **Octazamide**.

Biological Activity and Mechanism of Action

Octazamide is described as an analgesic agent. However, detailed pharmacological studies, including specific receptor binding assays, in vivo efficacy models, and mechanism of action studies, are not extensively documented in the available literature. The pyrrole and fused pyrrole motifs are present in a wide range of biologically active compounds, suggesting potential interactions with various biological targets.

Given the limited specific data on **Octazamide**, a generalized workflow for characterizing a novel analgesic compound is presented below. This illustrates the typical experimental progression that would be necessary to elucidate its pharmacological profile.



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Caption: General workflow for analgesic compound characterization.

Conclusion

Octazamide is a compound with a defined chemical structure and computed physicochemical properties. While it is identified as an analgesic, there is a notable lack of publicly available experimental data regarding its synthesis, specific biological activity, and mechanism of action. Further research is required to fully characterize the pharmacological profile of this compound and to validate its potential as a therapeutic agent. The workflows presented in this guide offer a roadmap for such future investigations.

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References

- 1. medchemexpress.com [medchemexpress.com]
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